[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride
CAS No.: 2375248-05-6
Cat. No.: VC7386737
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375248-05-6 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 |
| IUPAC Name | [(3R,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c9-3-5-4-10-7-2-8-1-6(5)7;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1 |
| Standard InChI Key | IPFIKCDNETZKGY-RYLOHDEPSA-N |
| SMILES | C1C2C(CN1)OCC2CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemistry
The compound’s systematic name reflects its fused furopyrrolidine framework with specific stereocenters at positions 3R, 3aS, and 6aS. This configuration creates a rigid bicyclic system comprising a tetrahydrofuran ring fused to a pyrrolidine moiety, with a hydroxymethyl group at position 3 . The hydrochloride salt enhances solubility, critical for biological applications.
Molecular Geometry and Bonding
X-ray crystallography of analogous furopyrrolidine derivatives reveals chair-like conformations in the pyrrolidine ring and envelope distortions in the tetrahydrofuran component . The molecule’s 11 heavy atoms, two rings, and one rotatable bond (Table 1) suggest moderate flexibility, while the polar surface area (41 Ų) and LogP (-1.32) indicate high hydrophilicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 180 Da |
| LogP | -1.32 |
| Rotatable Bonds | 1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 41 Ų |
Synthetic Routes and Challenges
Reported Synthesis Strategies
Comparative Analysis with Related Heterocycles
Furopyridines vs. Furopyrrolidines
Unlike furopyridines (e.g., furo[3,2-b]pyridine-2-carboxylic acid, MW 163.13 g/mol ), which contain a pyridine nitrogen, this compound’s pyrrolidine ring provides basicity (pKa ~10) and hydrogen-bonding capacity. This distinction makes it more suitable for targeting GPCRs or ion channels in drug design .
Stereochemical Impact on Bioactivity
The (3R,3aS,6aS) configuration creates a concave topography that may enhance binding to flat aromatic residues in enzymes. In contrast, the (3aS,6aS)-configured furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CID 132314001) adopts a planar arrangement, favoring π-π interactions .
Future Research Directions
Structural Optimization Opportunities
-
Fluorination: Replacing the hydroxymethyl group with CF₃ to enhance blood-brain barrier penetration.
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Prodrug derivatization: Esterifying the alcohol to improve oral bioavailability.
Target Identification Strategies
High-throughput screening against the NIH Molecular Libraries Program collection could uncover novel protein targets.
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